molecular formula C10H11BrO2 B1336304 3-(4-Bromophenyl)butanoic acid CAS No. 53086-46-7

3-(4-Bromophenyl)butanoic acid

Cat. No. B1336304
CAS RN: 53086-46-7
M. Wt: 243.1 g/mol
InChI Key: FBASDSAHBADZFQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butanoic acid is a compound that is structurally related to various brominated aromatic compounds which have been synthesized and studied for different applications. Although the exact compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their potential uses in biochemistry and materials science.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve multiple steps, including bromination, aldol condensation, and reduction reactions. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation with acetone, and a reduction reaction to yield the final product with a 68% yield . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, which are typical in the synthesis of brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure and properties of brominated aromatic compounds can be analyzed using various spectroscopic methods and computational chemistry. For example, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were studied using Fourier transform infrared (FT-IR) and Raman spectroscopy, along with computational methods like Hartree–Fock and density functional theory (DFT) . These analyses provide insights into the geometrical structure, vibrational modes, and electronic energy levels of the molecule.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions due to their reactive bromine atoms and the presence of other functional groups. The reactivity of such compounds was demonstrated in the synthesis of bromophenol derivatives, which were shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase . The reactivity of these compounds is often explored to develop new pharmaceuticals or biochemical tools.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms and other substituents affects properties such as polarity, boiling and melting points, solubility, and reactivity. For instance, the compound 3-bromo-2-butanone 1,4-bisphosphate was synthesized as a reactive analog of ribulose 1,5-bisphosphate and showed selective reactivity towards the active site of ribulosebisphosphate carboxylase, indicating its potential as a biochemical tool . The physical and chemical properties of these compounds are crucial for their applications in various fields, including biochemistry and materials science.

Scientific Research Applications

Antidiabetic Potential

  • Synthesis and Antidiabetic Potential : 3-(4-Bromophenyl)butanoic acid derivatives have been synthesized and tested for their antidiabetic potential. Compounds derived from these reactions showed promising results as inhibitors of the α-glucosidase enzyme, indicating potential use as antidiabetic agents with low cytotoxicity (Nazir et al., 2018).

Antioxidant Properties

  • Natural Sources and Antioxidant Activity : Bromophenol derivatives, structurally similar to 3-(4-Bromophenyl)butanoic acid, found in marine red algae have demonstrated significant DPPH radical-scavenging activity. These compounds exhibit antioxidant properties and may contribute to the development of novel antioxidant agents (Li et al., 2007).

Antifungal Applications

  • In Vitro Antifungal Activity : Derivatives of 3-(4-Bromophenyl)butanoic acid have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was particularly effective, supporting its potential in antifungal research (Buchta et al., 2004).

Organic Synthesis and Chemical Transformations

  • Synthesis and Borylation : The synthesis of ω-(4-Bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes through a series of chemical transformations has been reported. These syntheses contribute to the field of organic chemistry and material science (Zaidlewicz & Wolan, 2002).
  • Heterocyclic Compound Synthesis : 4-(4-Bromophenyl)-4-oxobut-2-enoic acid has been utilized as a starting material for synthesizing various heterocyclic compounds with expected antibacterial activities. This highlights its role in the development of new pharmacological agents (El-Hashash et al., 2015).

Biomedical Applications

  • Optical Gating of Synthetic Ion Channels : Derivatives of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, structurally related to 3-(4-Bromophenyl)butanoic acid, have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This research opens avenues for applications in controlled release, sensing, andinformation processing in biomedical fields (Ali et al., 2012).

Enzyme Inhibition

  • Urease Inhibition Study : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides derived from 4-(1H-indol-3-yl)butanoic acid, a compound related to 3-(4-Bromophenyl)butanoic acid, have shown potent in vitro inhibitory potential against the urease enzyme. Such compounds are valuable for therapeutic applications in drug designing programs due to their mild cytotoxicity (Nazir et al., 2018).

Safety And Hazards

While specific safety and hazards information for 3-(4-Bromophenyl)butanoic acid was not found, similar compounds can cause burns of eyes, skin, and mucous membranes . They may also produce hazardous combustion products like carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides .

properties

IUPAC Name

3-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBASDSAHBADZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967598
Record name 3-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)butanoic acid

CAS RN

53086-46-7
Record name Benzenepropanoic acid, 4-bromo-beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)BUTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC Ruble, HG Vandeveer, A Navarro* - Organic Syntheses, 2003 - Wiley Online Library
inline image Antonio Navarro was born in Valencia, Spain in 1970. He received a BS in chemistry in 1993 and completed his Ph. D. in 1999 from University of Valencia, in the …
Number of citations: 0 onlinelibrary.wiley.com
S Inagaki, H Kawata, Y Hirabayashi - The Journal of Organic …, 1983 - ACS Publications
Recently, we showed2 34 that acyclic conjugated molecules contain cyclic interactions among the orbitals of the com-ponent systems such as lone-pair electrons and bonds and that …
Number of citations: 19 pubs.acs.org
BM Stoltz - 2019 - books.google.com
The current volume continues the tradition of the Organic Syntheses series, providing carefully checked and edited experimental procedures that describe important synthetic methods, …
Number of citations: 0 books.google.com

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